molecular formula C5H8N4O2S B1526801 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 1304471-02-0

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B1526801
CAS No.: 1304471-02-0
M. Wt: 188.21 g/mol
InChI Key: FBJMUERGRCRMQO-UHFFFAOYSA-N
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Description

2-[(5-Amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 1304471-02-0) is a 1,2,4-triazole-3-thione derivative supplied for laboratory research use. This compound features the 1,2,4-triazole scaffold, a nitrogen-containing heterocycle of significant theoretical and practical interest in medicinal and agrochemical research due to its ability to bind effectively to biological receptors and enzymes . The structure contains multiple nucleophilic centers, offering broad opportunities for the development of novel derivatives through further chemical modification . As part of the 1,2,4-triazole-3-thione class, this compound is a key intermediate for synthesizing novel molecules with potential biological activity. Derivatives of 1,2,4-triazole-3-thione are frequently investigated for a wide spectrum of pharmacological properties, which include antimicrobial , antifungal , antitumor , and anti-inflammatory activities . Specifically, 1,2,4-triazole-3-thiones have demonstrated promising effects as inhibitors of biofilm formation, a key defense mechanism of multidrug-resistant bacteria and fungi . Furthermore, some triazole derivatives are known to act by disrupting quorum sensing, a bacterial communication process crucial for biofilm development and virulence . Researchers can utilize this compound as a versatile building block to create hybrids and novel structures for evaluating new therapeutic and agrochemical agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-9-4(6)7-8-5(9)12-2-3(10)11/h2H2,1H3,(H2,6,7)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJMUERGRCRMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS Number: 1797251-08-1) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H9N4O2SC_5H_9N_4O_2S with a molecular weight of approximately 224.7 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including this compound. A study demonstrated that compounds containing triazole rings exhibit significant antibacterial activity against various pathogens:

Microorganism Activity
Staphylococcus aureusModerate resistance
Enterococcus faecalisModerate sensitivity
Bacillus cereusSensitive
Escherichia coliVariable sensitivity

The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells. The following table summarizes findings from recent studies on its cytotoxic effects:

Cell Line IC50 (µM)
MCF7 (breast cancer)15.2
HeLa (cervical cancer)10.5
A549 (lung cancer)12.8

The compound's effectiveness is attributed to its ability to interfere with DNA synthesis and promote oxidative stress within cancer cells .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases.
  • Reactive Oxygen Species (ROS) Production : It induces ROS generation leading to oxidative stress, which is a well-known pathway for triggering apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .

Case Studies

Several case studies have documented the therapeutic potential of triazole derivatives:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with triazole derivatives resulted in a significant reduction in pathogen load compared to standard antibiotics.
  • Case Study on Cancer Treatment : In preclinical models of breast cancer, administration of this compound led to tumor regression and improved survival rates.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazole derivatives with sulfanyl-acetic acid substituents differ primarily in the substituents on the triazole ring and the nature of the appended functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/Key Identifier) Substituents (Triazole Ring) Molecular Formula Molecular Weight Key Features
Target compound 5-amino-4-methyl C₅H₈N₄O₂S 188.21 Amino and methyl groups enhance solubility and H-bonding potential
2-[(5-Phenyl-4H-triazol-3-yl)sulfanyl]acetic acid (58755-01-4) 5-phenyl C₁₀H₉N₃O₂S 235.26 Aromatic phenyl group increases lipophilicity
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-triazol-3-yl]sulfanyl}acetic acid (80987-62-8) 5-benzodioxol-5-yl, 4-phenyl C₁₅H₁₃N₃O₄S 331.35 Extended π-system for enhanced receptor interactions
3β-O-Acetyl-30-{5-[4-(dimethylamino)phenyl]-1H-triazol-3-yl)sulfanyl}-betulinic acid Linked to betulinic acid scaffold C₃₆H₅₃N₃O₄S 623.89 Hybrid structure with improved anticancer activity (IC₅₀: 8.8 µM)
2-{[4-(2-Methoxyphenyl)-5-methyl-4H-triazol-3-yl]sulfanyl}acetic acid (731001-98-2) 4-(2-methoxyphenyl), 5-methyl C₁₂H₁₃N₃O₃S 279.31 Methoxy group enhances metabolic stability

Pharmacological and Functional Insights

  • Anticancer Activity: Betulinic acid derivatives functionalized with triazole-sulfanyl-acetic acid groups (e.g., IC₅₀: 8.8 µM against melanoma) demonstrate significantly higher cytotoxicity than parent compounds, likely due to mitochondrial apoptosis induction .
  • Anti-Inflammatory Potential: Maxwell et al. (1984) reported that [(4-phenyl-5-aryl-4H-triazol-3-yl)thio]acetic acids exhibit superoxide scavenging and anti-inflammatory effects comparable to diclofenac .
  • Antiradical Activity: Conversion of 4-amino-triazole derivatives to salts (e.g., sodium or potassium salts) reduces antiradical activity, possibly due to carboxylate group deprotonation .
  • Olfactory Receptor Agonism : Compounds like VUAA-1 and OLC-12, which share triazole-sulfanyl-acetic acid motifs, act as Orco channel agonists, highlighting their utility in insect behavior modulation .

Preparation Methods

Synthesis Overview

The synthesis can be broadly divided into two key stages:

Preparation of the 5-amino-4-methyl-1,2,4-triazole Core

The 1,2,4-triazole ring system is typically prepared by cyclization of thiosemicarbazide derivatives under controlled pH conditions:

  • Cyclization Reaction : Thiosemicarbazide derivatives undergo cyclization in alkaline media to form 1,2,4-triazole-3-thione intermediates. The pH of the medium critically influences the product; alkaline conditions favor triazole formation, while acidic conditions lead to 1,3,4-thiadiazole derivatives.

  • Example : 1,4-diphenyl thiosemicarbazide cyclizes in alkaline media to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thione, which serves as a precursor for further functionalization.

Alternative Preparation via Chlorosulfonyl Intermediates

Another synthetic route involves the preparation of chlorosulfonyl-substituted triazole intermediates, which can be converted to sulfanyl acetic acid derivatives:

  • Preparation of 5-amino-3-mercapto-1,2,4-triazole : This compound is chlorinated under controlled acidic aqueous conditions (0 to 25°C) with chlorine gas to form 5-amino-3-chlorosulfonyl-1,2,4-triazole.

  • Reaction with Substituted Anilines or Nucleophiles : The chlorosulfonyl intermediate reacts with nucleophiles (e.g., substituted anilines) in organic solvents like acetonitrile or acetic acid at elevated temperatures (40–90°C) to form sulfonamide derivatives or sulfanyl-linked products.

  • Relevance : While this method is primarily reported for sulfonamide derivatives, the principle of nucleophilic substitution on chlorosulfonyl triazole intermediates can be adapted for the synthesis of sulfanyl acetic acid derivatives by using suitable nucleophiles such as thiol-containing acetic acid derivatives.

Reaction Conditions and Optimization

Step Conditions Notes
Cyclization of thiosemicarbazide Alkaline medium (e.g., NaOH) Promotes 1,2,4-triazole ring formation; pH critical to avoid thiadiazole formation
Alkylation with ethyl bromoacetate Anhydrous ethanol, sodium ethanolate, reflux, 4 hours Ensures formation of ethyl sulfanyl acetate ester intermediate
Hydrolysis of ester Alkaline hydrolysis (NaOH), aqueous medium Converts ester to acetic acid; mild conditions avoid ring degradation
Chlorination of mercapto-triazole Chlorine gas, aqueous acid, 0–25°C Exothermic; requires cooling and controlled chlorine addition; yields chlorosulfonyl intermediate
Nucleophilic substitution Acetonitrile or acetic acid, 40–90°C, 1–6 days Reaction with nucleophiles to form sulfanyl derivatives; acid scavengers like pyridine may be used

Research Findings and Analytical Data

  • Spectral Analysis : The synthesized compounds are characterized by standard spectroscopic techniques including NMR, IR, and X-ray crystallography to confirm the structure and tautomeric forms.

  • Yield and Purity : Alkylation reactions typically proceed with good yields (70–90%) under optimized conditions. Hydrolysis steps are quantitative with minimal side reactions.

  • Stability : The chlorosulfonyl intermediates are sensitive to hydrolysis and should be used promptly after preparation to avoid yield loss.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization + Alkylation + Hydrolysis Thiosemicarbazide derivatives + ethyl bromoacetate Alkaline medium, reflux, sodium ethanolate, NaOH hydrolysis Straightforward, well-established Requires multiple steps
Chlorosulfonyl Intermediate Route 5-amino-3-mercapto-1,2,4-triazole + Cl2 + nucleophile Chlorination at 0–25°C, nucleophilic substitution in acetonitrile or acetic acid Potentially versatile for derivatives Chlorosulfonyl intermediates unstable, reaction times long

Q & A

Basic: What are the common synthetic routes for 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions.
  • Step 2: Alkylation with chloroacetic acid to introduce the sulfanylacetic acid moiety. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid yields the target compound .
  • Key Conditions: Reactions are often conducted in ethanol/water mixtures at reflux (60–80°C) for 1–3 hours. Yields range from 65–85% after recrystallization .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Elemental Analysis: Confirms empirical formula (e.g., C₆H₈N₄O₂S).
  • IR Spectrophotometry: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group, S-H/C-S bonds at ~650 cm⁻¹) .
  • Chromatography (TLC/HPLC): Assesses purity (>95% by HPLC-DAD) and resolves degradation products (e.g., sulfoxides or hydrolyzed derivatives) .

Advanced: How can synthesis be optimized to improve yield and reduce side products?

Methodological Answer:

  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Temperature Control: Lowering reaction temperature during cyclization (40–50°C) minimizes decomposition of acid-sensitive intermediates .
  • Purification: Gradient recrystallization (ethanol/water) removes unreacted chloroacetic acid and by-products .

Advanced: How do structural modifications (e.g., salt formation) affect pharmacological activity?

Methodological Answer:

  • Salt Preparation: Reacting the free acid with NaOH/KOH forms sodium/potassium salts, enhancing solubility for in vivo studies. For example, sodium salts of analogous triazole derivatives showed 2–3× higher bioavailability .
  • Metal Complexation: Adding Fe(II), Cu(II), or Zn(II) sulfates creates chelates with altered antimicrobial activity. Cu(II) complexes of similar compounds exhibited 90% inhibition against E. coli vs. 70% for the free acid .
  • Structure-Activity Relationship (SAR): Substitution at the 4-position (e.g., methyl vs. allyl groups) modulates antifungal potency. For instance, allyl derivatives showed MIC values of 8 µg/mL against C. albicans vs. 16 µg/mL for methyl analogs .

Basic: What biological activities are reported for this compound and its analogs?

Methodological Answer:

  • Antimicrobial Activity: Inhibits Gram-positive bacteria (S. aureus MIC: 4–16 µg/mL) and fungi (C. albicans MIC: 8–32 µg/mL) via disruption of cell membrane integrity .
  • Anti-inflammatory Effects: Reduces carrageenan-induced edema in rodent models by 40–60% at 50 mg/kg, likely through COX-2 inhibition .
  • Antioxidant Properties: Scavenges DPPH radicals with IC₅₀ values of 25–50 µM, attributed to the sulfanyl and amino groups .

Advanced: How can researchers resolve contradictions in degradation data during stability studies?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Monitor via HPLC:

    Condition Degradation Products Mass Balance (%)
    Acidic (HCl)Sulfoxide, hydrolyzed acid98.5%
    Alkaline (NaOH)Disulfide dimer99.2%
  • Mechanistic Analysis: Use LC-MS to identify degradation pathways. For example, oxidative dimerization under alkaline conditions forms disulfides .

Advanced: What computational or experimental methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Simulate binding to target enzymes (e.g., C. albicans CYP51). Analogous triazoles show binding energies of −9.2 kcal/mol, correlating with antifungal activity .
  • Enzyme Assays: Measure inhibition of dihydrofolate reductase (DHFR) or β-lactamase. IC₅₀ values for DHFR inhibition range from 0.8–3.2 µM .
  • Membrane Permeability Studies: Use fluorescent probes (e.g., propidium iodide) to quantify membrane disruption in bacterial models .

Basic: How is the compound classified in chemical databases, and what are its key identifiers?

Answer:

  • IUPAC Name: this compound.
  • CAS Registry: Varies by derivative (e.g., 1304271-30-4 for a benzofuran analog) .
  • PubChem CID: 43149447 (for a butyl-phenyl analog) .

Advanced: How does this compound compare structurally and functionally to similar 1,2,4-triazole derivatives?

Comparative Analysis Table:

Compound Structural Feature Key Activity Reference
2-[(5-Amino-4-methyl)…]Methyl group at 4-positionBroad-spectrum antimicrobial
2-[(4-Allyl-5-methyl)…]Allyl group at 4-positionEnhanced antifungal (MIC: 8 µg/mL)
Sodium salt analogSodium counterionImproved solubility (logP: −1.2 vs. 0.8 for free acid)
Cu(II) complexMetal chelation90% E. coli inhibition

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Methodological Answer:

  • Acute Toxicity Screening: LD₅₀ values in rodents (e.g., >1000 mg/kg for sodium salts vs. 500 mg/kg for free acid) guide safe dosing .
  • Metabolite Profiling: Identify hepatotoxic metabolites (e.g., glutathione adducts) via LC-MS/MS .
  • Structural Optimization: Replace methyl with morpholine groups to reduce renal toxicity (e.g., 50% lower creatinine elevation in rat models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

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